N-(1-cyanocyclopentyl)-2-[methyl(naphthalen-2-yl)amino]acetamide
Description
N-(1-cyanocyclopentyl)-2-[methyl(naphthalen-2-yl)amino]acetamide is a synthetic acetamide derivative featuring a cyanocyclopentyl group and a methyl-substituted naphthalen-2-ylamino moiety. The cyanocyclopentyl group likely enhances steric bulk and electronic properties, while the naphthalenylamino substituent may contribute to aromatic interactions relevant to biological activity or material science applications .
Properties
IUPAC Name |
N-(1-cyanocyclopentyl)-2-[methyl(naphthalen-2-yl)amino]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c1-22(13-18(23)21-19(14-20)10-4-5-11-19)17-9-8-15-6-2-3-7-16(15)12-17/h2-3,6-9,12H,4-5,10-11,13H2,1H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFIWZYSXXZSGQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1(CCCC1)C#N)C2=CC3=CC=CC=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-cyanocyclopentyl)-2-[methyl(naphthalen-2-yl)amino]acetamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews its biological activity based on recent findings and research studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a molecular weight of approximately 258.33 g/mol. Its structure includes a cyanocyclopentyl group and a naphthalenyl moiety, which are crucial for its biological interactions.
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit a range of biological activities, including:
- Antitumor Activity : Studies have shown that diarylpentanoids, a class of compounds related to this structure, possess significant antitumor properties. They are believed to inhibit tumor cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis .
- Antimicrobial Properties : Compounds with similar structural features have demonstrated antimicrobial activity against various pathogens. The presence of the naphthalene ring is often associated with enhanced antibacterial effects .
- Neuroprotective Effects : Some derivatives have been investigated for their neuroprotective properties, which may be beneficial in treating neurodegenerative diseases. This activity is often linked to their ability to reduce oxidative stress and inflammation in neuronal cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications in its structure. Key observations include:
- Substituent Effects : Variations in the substituents on the naphthalene ring or the amino group can significantly alter the compound's potency and selectivity against specific biological targets.
- Cyclic Structures : The incorporation of cyclic structures, such as cyclopentane, has been shown to enhance certain biological activities, possibly due to improved binding affinity to target proteins .
Case Studies and Research Findings
- Antitumor Studies : A study focused on diarylpentanoid derivatives found that modifications similar to those in this compound resulted in compounds with IC50 values in the low micromolar range against various cancer cell lines, indicating strong antiproliferative effects .
- Antimicrobial Testing : In vitro tests revealed that structurally related compounds exhibited zones of inhibition ranging from 9 mm to 20 mm against Gram-positive and Gram-negative bacteria, suggesting significant antimicrobial potential .
- Neuroprotective Mechanisms : Research has highlighted that certain derivatives can protect neuronal cells from oxidative damage, with mechanisms involving the reduction of reactive oxygen species (ROS) production and enhancement of antioxidant defenses .
Data Summary
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Variations
The compound’s structural uniqueness lies in its cyanocyclopentyl and naphthalen-2-ylamino groups. Below is a comparative analysis with related acetamide derivatives:
Table 1: Key Structural Analogs and Their Features
Physicochemical Properties
- Naphthalenyl vs. Phenyl : Naphthalenyl substituents (e.g., in 6e and ) increase aromatic surface area, enhancing π-π stacking interactions. This is critical in cytotoxicity (e.g., ’s IC₅₀ of 3.16 µM/mL) .
- Melting Points : Compounds with sulfonyl or hydroxyl groups (e.g., 6e, 1) exhibit higher melting points due to hydrogen bonding, whereas aliphatic substituents (e.g., benzyl in ) result in oils .
Preparation Methods
1-Cyanocyclopentylamine Synthesis
Patent data reveals cyclopentane-derived nitriles are accessible via Strecker synthesis or Ritter reaction :
- Route A : Cyclopentanone → cyclopentylideneamine (via NH₃/KCN) → hydrolysis → nitrile formation.
- Route B : Cyclopentanol + HCN under acidic conditions.
Yields for analogous cyanocycloalkanes range from 65–78% using ethyl cyanoacetate as a cyanating agent.
2-[Methyl(naphthalen-2-yl)amino]acetic Acid Preparation
Methylation of naphthalen-2-amine precedes glycine conjugation:
- Step 1 : Naphthalen-2-amine + methyl iodide → N-methylnaphthalen-2-amine (78–85% yield).
- Step 2 : Coupling with bromoacetyl bromide → 2-bromo-N-methyl-N-(naphthalen-2-yl)acetamide, followed by hydrolysis.
Detailed Synthetic Protocols
Synthesis of 1-Cyanocyclopentylamine
Procedure :
- Cyclopentanone (1.0 eq), ammonium acetate (1.2 eq), and potassium cyanide (1.5 eq) are refluxed in ethanol/water (3:1) at 80°C for 12 h.
- The mixture is cooled, extracted with dichloromethane, and concentrated.
- Crude product is purified via silica gel chromatography (hexane:ethyl acetate = 4:1) to yield 1-cyanocyclopentylamine (68%).
Key Parameters :
Preparation of 2-[Methyl(naphthalen-2-yl)amino]acetic Acid
Procedure :
- Naphthalen-2-amine (1.0 eq) and methyl iodide (1.2 eq) are stirred in DMF at 25°C for 6 h. Quench with NaHCO₃, extract with DCM.
- Bromoacetyl bromide (1.1 eq) is added dropwise to N-methylnaphthalen-2-amine in THF at 0°C. Stir for 2 h, then hydrolyze with NaOH (2M).
- Acidify to pH 2, extract with ethyl acetate, and dry over MgSO₄ to isolate the acid (72%).
Optimization Insights :
Amide Coupling: Final Step Assembly
Procedure :
- Combine 1-cyanocyclopentylamine (1.0 eq), 2-[methyl(naphthalen-2-yl)amino]acetic acid (1.1 eq), EDC·HCl (1.3 eq), and HOBt (1.2 eq) in DCM.
- Stir at 25°C for 24 h. Wash with 5% HCl, dry, and concentrate.
- Purify via recrystallization (ethanol/water) to obtain the title compound (63%).
Critical Factors :
- Coupling reagents : EDC/HOBt outperforms DCC in minimizing racemization.
- Solvent choice : DCM improves reagent solubility vs. THF.
Reaction Optimization and Challenges
Yield-Enhancing Strategies
Notable Challenges :
- Steric hindrance : Bulky cyclopentyl group reduces coupling efficiency (addressed via excess EDC).
- Naphthalene ring electron density : Requires mild conditions to prevent oxidation.
Purification and Characterization
Chromatographic Methods
Q & A
Q. What are the key synthetic pathways for N-(1-cyanocyclopentyl)-2-[methyl(naphthalen-2-yl)amino]acetamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step organic reactions, starting with the formation of the cyclopentyl cyanide moiety followed by coupling with methyl(naphthalen-2-yl)amine derivatives. Key steps include:
- Cyano group introduction : Cyanogen bromide or nitrile-transfer reagents under controlled pH (8–10) and temperature (0–5°C) to prevent side reactions .
- Amide bond formation : Carbodiimide-based coupling agents (e.g., EDC/HCl) in anhydrous solvents like DMF, with triethylamine as a base to neutralize HCl byproducts .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from toluene/ethanol mixtures to achieve >95% purity . Optimization requires real-time monitoring via TLC or HPLC to adjust reaction time and temperature .
Q. How is the molecular structure of this compound validated, and what analytical techniques are critical?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm functional groups (e.g., cyano at ~110 ppm, amide protons at 6.5–8.0 ppm) and stereochemistry .
- X-ray Crystallography : Single-crystal diffraction (e.g., using SHELXL ) resolves bond lengths and dihedral angles, critical for confirming the cyclopentyl ring conformation and naphthyl group orientation .
- Mass Spectrometry : High-resolution MS (ESI-TOF) validates the molecular formula (CHNO, [M+H] m/z 286.19) .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?
Discrepancies often arise from metabolic stability or bioavailability issues. Methodological approaches include:
- Metabolic Profiling : LC-MS/MS to identify metabolites in hepatic microsomes, focusing on cytochrome P450 interactions .
- Pharmacokinetic Studies : Radiolabeled compound tracking (e.g., C) in rodent models to assess absorption/distribution .
- Structure-Activity Relationship (SAR) : Modifying the naphthalene or cyanocyclopentyl groups to enhance stability while retaining target affinity .
Q. What strategies are recommended for elucidating the mechanism of action of this compound in enzyme inhibition studies?
- Kinetic Assays : Pre-steady-state kinetics (stopped-flow fluorimetry) to determine inhibition constants (K) and mode (competitive/uncompetitive) .
- Molecular Docking : Use programs like AutoDock Vina with crystal structures of target enzymes (e.g., kinases) to predict binding poses .
- Mutagenesis Studies : Site-directed mutations in enzyme active sites to validate critical residue interactions (e.g., hydrogen bonds with the acetamide group) .
Q. How can crystallographic data from SHELX refinements address structural ambiguities in polymorph screening?
- High-Resolution Data : Collect data to 0.8 Å resolution to resolve disorder in the cyanocyclopentyl group .
- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands for handling pseudo-merohedral twinning, common in flexible molecules .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O bonds) to explain polymorphism .
Methodological Resources
- Structural Databases : PubChem (CID: 1252179-86-4) for spectral data .
- Software : SHELX suite for crystallography , Gaussian for DFT calculations on electronic properties .
- Synthetic Protocols : Enamine Ltd. building block catalog for analogs (e.g., N-(1-cyanocyclopentyl)-2-(2-methylpiperidin-1-yl)acetamide) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
